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Compound of Interest

Compound Name: N-Spiro[5.5]undec-3-yl-guanidine

CAS No.: 1199263-20-1

Cat. No.: B599003

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the

biological activities of spiro-guanidine compounds. The unique structural features of these

molecules, combining a spirocyclic core with a guanidine moiety, have positioned them as

promising scaffolds in drug discovery. This document summarizes key findings on their

anticancer, antimicrobial, and enzyme inhibitory properties, presenting quantitative data,

detailed experimental protocols for cited assays, and visualizations of implicated signaling

pathways.

Core Biological Activities and Quantitative Data
Spiro-guanidine compounds have demonstrated a range of biological activities, with the most

significant being in the areas of oncology and infectious diseases. The rigid, three-dimensional

nature of the spirocyclic system offers a distinct advantage in drug design, allowing for precise

orientation of substituents to interact with biological targets. The guanidinium group, typically

protonated at physiological pH, can engage in strong electrostatic and hydrogen-bonding

interactions, further enhancing binding affinity and biological effect.
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Anticancer Activity
A notable area of investigation for spiro-guanidine compounds is their potential as anticancer

agents. Studies have shown that these compounds can induce cell death and inhibit

proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Selected Spiro and Guanidine-Containing Compounds

Compound ID
Cancer Cell
Line

Assay Type IC50 (µM) Reference

Spiro compound

1c
HCT116 (Colon) MTT 52.81 [1]

PC3 (Prostate) MTT 74.40 [1]

HL60 (Leukemia) MTT 49.72 [1]

SNB19

(Astrocytoma)
MTT 101 [1]

SPP10 (Spiro-

pyrrolopyridazine

)

MCF-7 (Breast) XTT 2.31 [2]

H69AR (Lung) XTT 3.16 [2]

PC-3 (Prostate) XTT 4.2 [2]

Guanidine-

containing

terpenoid 12

Colo 205 (Colon) Not Specified > Cisplatin [3]

Guanidine-

containing

terpenoid 15

Colo 205 (Colon) Not Specified > Cisplatin [3]

Guanidine-

chalcone 6f

U-937

(Leukemia)
Not Specified Potent [4]

Guanidine-

chalcone 6i

U-937

(Leukemia)
Not Specified Potent [4]
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Antimicrobial Activity
The guanidine moiety is a well-known pharmacophore in antimicrobial agents. When

incorporated into a spirocyclic framework, it can lead to compounds with potent activity against

a range of pathogens.

Table 2: Antifungal Activity of Selected Guanidine-Containing Compounds

Compound ID Fungal Species MIC (µg/mL) Reference

Polyhexamethylene-

guanidine

hydrochloride

Candida species 1.25–2.5 [5]

Malassezia furfur 1.25–2.5 [5]

Trichosporon beigelii 1.25–2.5 [5]

Trichophyton rubrum 1.25–2.5 [5]

Thiophene-based

guanylhydrazone 35
Various Fungi 0.50 – >250 [5]

LQOF-G2-S Candida spp. Active [6][7]

Cryptococcus

neoformans
More Promising [6][7]

Cryptococcus gattii More Promising [6][7]

Paracoccidioides

brasiliensis
More Promising [6][7]

Paracoccidioides lutzii More Promising [6][7]

Enzyme Inhibition
The structural characteristics of spiro-guanidine compounds make them suitable candidates for

enzyme inhibitors. The guanidinium group can mimic the side chain of arginine, a common

residue in enzyme active sites.
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One notable example is the development of guanidine-based inhibitors of Sphingosine Kinase

(SphK), enzymes that play a role in cancer and inflammation.

Table 3: Enzyme Inhibitory Activity of Selected Guanidine-Containing Compounds

Compound Class Target Enzyme Activity Reference

Guanidino analogues

of roscovitine
CDK1, CDK2 Inhibitory activity [8]

Guanidine-based

compounds

Sphingosine Kinase 2

(SphK2)
Selective inhibitors

Spiro

Imidazobenzodiazepin

es

GABA A Receptor
IC50 = 9 nM

(compound 5c)
[9]

Spiro-N-(4-sulfamoyl-

phenyl)-1,3,4-

thiadiazole-2-

carboxamide

Carbonic Anhydrase

IX
IC50 = 0.477 µM [10]

Carbonic Anhydrase

XII
IC50 = 1.933 µM [10]

Mechanisms of Action
The biological effects of spiro-guanidine compounds are exerted through various mechanisms,

primarily investigated in the context of their anticancer activity. These mechanisms often

involve the induction of programmed cell death (apoptosis) and interference with the cell

division cycle.

Induction of Apoptosis
Several studies have shown that guanidine-containing compounds can trigger the intrinsic

pathway of apoptosis. This pathway is characterized by mitochondrial outer membrane

permeabilization, leading to the release of cytochrome c into the cytosol. Cytochrome c then

activates a cascade of caspases, which are proteases that execute the apoptotic program.
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Key events in this pathway include:

Release of Cytochrome c: Guanidine derivatives have been shown to induce the release of

this mitochondrial protein.[4]

Activation of Caspase-9 and Caspase-3: The release of cytochrome c leads to the activation

of the initiator caspase-9, which in turn activates the executioner caspase-3.[4]
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Intrinsic apoptosis pathway induced by spiro-guanidine compounds.

Cell Cycle Arrest
In addition to inducing apoptosis, some spiro-guanidine and related compounds have been

found to cause cell cycle arrest, preventing cancer cells from progressing through the stages of

cell division. This can occur at different phases of the cell cycle, depending on the specific

compound and cell type.

S Phase Arrest: Some compounds lead to an accumulation of cells in the S phase of the cell

cycle.[11]

G2/M Phase Arrest: Other compounds cause arrest in the G2 or M phase.

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins

such as cyclins and cyclin-dependent kinases (CDKs).
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Mechanism of cell cycle arrest by spiro-guanidine compounds.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Materials:

MTT solution (5 mg/mL in PBS)
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Cell culture medium

Dimethyl sulfoxide (DMSO) or other suitable solvent

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the spiro-guanidine

compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle

control (e.g., DMSO).

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits 50% of cell

growth).
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Workflow for the MTT assay.
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Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

RPMI-1640 medium

96-well microtiter plates

Fungal inoculum

Spiro-guanidine compounds

Spectrophotometer or microplate reader

Procedure:

Compound Preparation: Prepare serial dilutions of the spiro-guanidine compounds in the 96-

well plates.

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or

EUCAST guidelines.

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

Incubation: Incubate the plates at an appropriate temperature and duration for the specific

fungal species.

MIC Determination: The MIC is the lowest concentration of the compound that causes a

significant inhibition of fungal growth, which can be determined visually or by measuring the

optical density.

Sphingosine Kinase (SphK) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of SphK.

Materials:
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Recombinant SphK enzyme

Sphingosine (substrate)

[γ-³²P]ATP

Reaction buffer

TLC plates or other separation method

Phosphorimager or scintillation counter

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, SphK enzyme, and

the spiro-guanidine compound at various concentrations.

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP and sphingosine.

Incubation: Incubate the reaction mixture at 37°C for a specified time.

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., chloroform/methanol).

Separation and Detection: Separate the radiolabeled product (sphingosine-1-phosphate)

from the unreacted substrate using thin-layer chromatography (TLC) or another suitable

method.

Quantification: Quantify the amount of product formed using a phosphorimager or

scintillation counter.

Data Analysis: Calculate the percentage of inhibition and determine the IC50 or Ki value.

Conclusion and Future Directions
Spiro-guanidine compounds represent a promising class of molecules with diverse biological

activities. Their unique structural features provide a solid foundation for the development of

novel therapeutics, particularly in the fields of oncology and infectious diseases. The data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599003?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


presented in this guide highlight the potential of these compounds to induce cancer cell death

through apoptosis and cell cycle arrest, and to inhibit the growth of pathogenic fungi.

Future research in this area should focus on:

Synthesis of diverse libraries: Expanding the chemical space of spiro-guanidine compounds

will be crucial for identifying more potent and selective agents.

In-depth mechanistic studies: Further elucidation of the specific molecular targets and

signaling pathways affected by these compounds will aid in rational drug design.

In vivo evaluation: Promising candidates identified in vitro should be advanced to preclinical

animal models to assess their efficacy and safety.

Structure-Activity Relationship (SAR) studies: Systematic modifications of the spiro-

guanidine scaffold will help to identify the key structural features responsible for their

biological activity.

The continued exploration of spiro-guanidine chemistry holds significant promise for the

discovery of next-generation therapeutic agents to address unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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